molecular formula C16H12F3NO5 B8387064 [4-(2-Nitro-4-trifluoromethyl-phenoxy)-phenyl]-acetic acid methyl ester

[4-(2-Nitro-4-trifluoromethyl-phenoxy)-phenyl]-acetic acid methyl ester

Cat. No.: B8387064
M. Wt: 355.26 g/mol
InChI Key: HDLMKVVRSHLRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Nitro-4-trifluoromethyl-phenoxy)-phenyl]-acetic acid methyl ester is a useful research compound. Its molecular formula is C16H12F3NO5 and its molecular weight is 355.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12F3NO5

Molecular Weight

355.26 g/mol

IUPAC Name

methyl 2-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]acetate

InChI

InChI=1S/C16H12F3NO5/c1-24-15(21)8-10-2-5-12(6-3-10)25-14-7-4-11(16(17,18)19)9-13(14)20(22)23/h2-7,9H,8H2,1H3

InChI Key

HDLMKVVRSHLRIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-nitrobenzotrifluoride (1a, 1.0 g, 4.78 mmol), methyl 4-hydroxyphenylacetate (1b, 795 mg, 4.78 mmol) and potassium carbonate (661 mg, 4.78 mmol) in 10 mL of DMSO was allowed to stir at 60° C. for 24 h. Upon completion, the mixture was cooled to room temperature and 50 mL of water was added. The resulting mixture was extracted with ethyl acetate (3×30 mL). The combined extracts were washed with water (2×30 mL) and brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was chromatographed on a silica gel column using 20% EtOAc/hexane as the eluent to give 1.31 g of [4-(2-nitro-4-trifluoromethyl-phenoxy)-phenyl]-acetic acid methyl ester. 1H NMR (CDCl3): δ 8.22 (d, J=2.00 Hz, 1H), 7.70 (dd, J=8.8, 2.2 Hz, 1H), 7.36 (d, J=8.36 Hz, 2H), 7.08 9s, 1H), 7.07 (d, J=8.48 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
661 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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